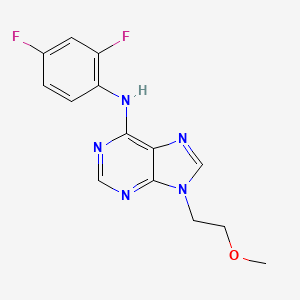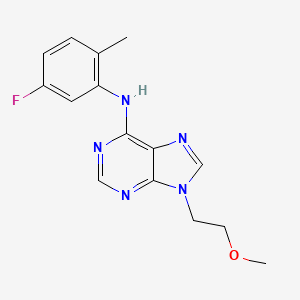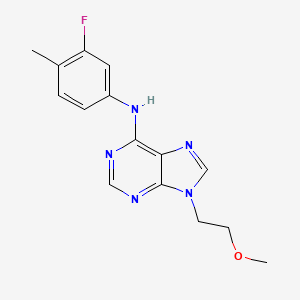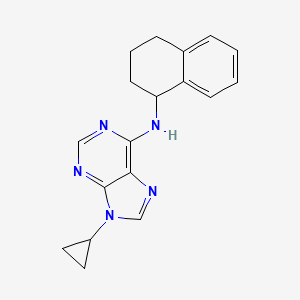![molecular formula C19H21N9O B6467917 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile CAS No. 2640964-83-4](/img/structure/B6467917.png)
2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a fascinating compound with a unique structure combining multiple ring systems and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate precursors such as substituted pyrimidine and octahydropyrrolo[3,4-c]pyrrole.
Reaction Steps
Step 1: : Initial formation of the purinyl core through the fusion of pyrimidine with a methoxyethyl group.
Step 2: : Introduction of the octahydropyrrolo[3,4-c]pyrrole moiety to the purinyl core via cyclization.
Step 3: : Functionalization of the pyrimidine-4-carbonitrile group, ensuring precise control of reaction conditions like temperature, solvent, and catalysts.
Purification: : The final compound is then purified using methods such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis:
Batch Processing: : Ensuring large quantities of the starting materials and maintaining consistent reaction conditions.
Continuous Flow Chemistry: : Utilizing advanced techniques to improve efficiency and reduce the potential for human error.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Primarily affects the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Targets the nitrile group, potentially yielding amines.
Substitution: : The presence of multiple ring systems allows for a variety of electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation over palladium or lithium aluminum hydride.
Substitution: : Utilizing halogenated intermediates and polar aprotic solvents to facilitate reactions.
Major Products
Depending on the reaction, the major products can include:
Oxidized derivatives: : Aldehyde or carboxylic acids.
Reduced derivatives: : Amines.
Substituted derivatives: : Various functionalized pyrimidine and pyrrolo[3,4-c]pyrrole products.
Aplicaciones Científicas De Investigación
Chemistry
This compound is useful in understanding reaction mechanisms involving complex ring systems. Its unique structure also makes it a valuable model for studying the reactivity of similar heterocyclic compounds.
Biology
Biologically, it can serve as a tool for probing cellular mechanisms due to its interaction with specific enzymes and receptors.
Medicine
In the medical field, the compound's potential as a therapeutic agent is significant. Its structure suggests it could act on nucleic acid pathways, making it a candidate for antiviral or anticancer research.
Industry
Industrially, its applications could range from the development of advanced materials to its use as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The compound operates by interacting with molecular targets such as enzymes and receptors involved in nucleic acid pathways. Its mechanism might involve:
Binding to Active Sites: : Inhibiting or modulating the activity of key enzymes.
Pathway Modulation: : Affecting biochemical pathways related to cell division or viral replication.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile stands out due to:
Unique Structural Features: : The combination of purinyl and pyrimidine-4-carbonitrile groups with the octahydropyrrolo[3,4-c]pyrrole moiety.
Enhanced Reactivity: : Its ability to undergo diverse chemical reactions.
List of Similar Compounds
9-(2-methoxyethyl)-9H-purin-6-yl derivatives: : Sharing the purinyl core but lacking additional ring systems.
Pyrimidine-4-carbonitrile analogs: : Possessing similar functional groups without the complex ring structure.
Octahydropyrrolo[3,4-c]pyrrole-based compounds: : Focusing on the unique pyrrole ring system but differing in other substituents.
This compound offers a world of possibilities in scientific research and applications, making it a compound worth further exploration.
Propiedades
IUPAC Name |
2-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-29-5-4-26-12-24-16-17(26)22-11-23-18(16)27-7-13-9-28(10-14(13)8-27)19-21-3-2-15(6-20)25-19/h2-3,11-14H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOUBCBPZGRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467835.png)
![N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467840.png)
![N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467853.png)

![N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467861.png)
![2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6467862.png)
![1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6467877.png)
![5-methyl-4-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B6467882.png)



![N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467924.png)
![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile](/img/structure/B6467928.png)

